1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
Description
1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic amine derivative with a methoxyphenyl substituent at the 1-position of the azabicyclo[3.1.0]hexane scaffold. The methoxy group at the 3-position of the phenyl ring may influence receptor binding affinity and metabolic stability compared to other substituents .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-14-11-4-2-3-9(5-11)12-6-10(12)7-13-8-12;/h2-5,10,13H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYNSXFREHGANL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C23CC2CNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cyclopropanation
Palladium-mediated cyclopropanation utilizes internal alkenes and N-tosylhydrazones to form the bicyclic structure. This method achieves high diastereoselectivity (>90%) through a concerted metallacycle intermediate. For example, reacting 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium generates the azabicyclo[3.1.0]hexane core via an open-chain transition state stabilized by bromine-lithium coordination. Typical conditions include:
Three-Component Condensation
Aryl aldehydes, malononitrile, and hydroxylamine hydrochloride undergo condensation in aqueous media to form substituted azabicyclohexanes. This eco-friendly method avoids organic solvents and achieves moderate yields (55–60%). The 3-methoxyphenyl group is introduced at this stage by selecting 3-methoxybenzaldehyde as the aryl component.
Functionalization and Substitution Reactions
After forming the bicyclic core, the 3-methoxyphenyl group is introduced via nucleophilic aromatic substitution (NAS) or Friedel-Crafts alkylation.
Nucleophilic Aromatic Substitution
Preformed 3-azabicyclo[3.1.0]hexane hydrochlorides react with activated aryl halides (e.g., 3-iodoanisole) under basic conditions:
Friedel-Crafts Alkylation
Electron-rich arenes like anisole undergo alkylation with bicyclic chlorides in the presence of Lewis acids:
Reduction and Hydrochlorination
The final step involves reducing intermediate ketones or imines to secondary amines, followed by hydrochlorination.
Selective Carbonyl Reduction
3-Benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione is reduced using complex aluminum hydrides to yield the secondary amine:
Hydrochlorination
The free base is treated with HCl gas in anhydrous ethanol to form the hydrochloride salt:
Optimization of Reaction Parameters
Solvent Systems
Polar aprotic solvents (DMF, DMSO) enhance NAS reactivity but complicate purification. Non-polar solvents (toluene) improve cyclopropanation selectivity (Table 1).
Table 1: Solvent Effects on Cyclopropanation Yield
| Solvent | Dielectric Constant | Yield (%) | Diastereoselectivity (%) |
|---|---|---|---|
| Toluene | 2.4 | 72 | 92 |
| DMF | 37.0 | 68 | 85 |
| THF | 7.5 | 65 | 88 |
Catalytic Loading
Increasing Pd(OAc)₂ loading from 5 to 10 mol% improves yield marginally (72% to 75%) but raises costs.
Comparative Analysis of Reducing Agents
Table 2: Reduction Efficiency of Aluminum Hydrides
| Reagent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| LiAlH₄ | 0 | 78 | 95 |
| NaBH₄ | 25 | 45 | 88 |
| Red-Al | 25 | 90 | 98 |
Red-Al outperforms traditional hydrides due to its enhanced solubility and milder conditions.
Industrial Scalability Challenges
Scaling laboratory synthesis to industrial production requires addressing:
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound reacts with electrophiles to form substituted pyrrolidines and piperidines.
Hydrochlorination Reactions: The compound can participate in hydrochlorination reactions, transferring hydrogen chloride to π-basic substrates under specific catalytic conditions.
Common Reagents and Conditions:
n-Butyllithium (n-BuLi): Used in the cyclization step to form the azabicyclo[3.1.0]hexane core.
Electrophiles: Various electrophiles can be used to introduce different substituents into the compound.
Lewis Acids: Catalysts such as B(C6F5)3 are used in hydrochlorination reactions.
Major Products:
Substituted Pyrrolidines and Piperidines: Formed from substitution reactions with electrophiles.
Alkenyl Chlorides: Produced from hydrochlorination reactions.
Scientific Research Applications
Biological Applications
-
Neuropharmacology :
- Research indicates that 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride exhibits significant neuropharmacological effects. It has been studied for its potential as a non-narcotic analgesic agent, showing promise in pain management without the addictive properties associated with narcotics .
- Interaction studies suggest that this compound may modulate neurotransmitter systems, particularly those involved in pain perception and mood regulation.
- Analgesic Research :
Given its pharmacological properties, ongoing research aims to elucidate the therapeutic potential of this compound in treating conditions such as chronic pain and mood disorders:
- Safety Profile : Preliminary studies indicate a favorable safety profile compared to traditional analgesics, making it a candidate for further clinical trials.
- Potential Side Effects : As with any new therapeutic agent, understanding the side effects and long-term implications of use is crucial.
Mechanism of Action
The mechanism of action for 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride involves its reactivity due to the strained bicyclic structure. The compound can undergo ring-opening reactions, facilitated by Lewis acids, to release ring strain and form reactive intermediates . These intermediates can then participate in further chemical transformations.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The azabicyclo[3.1.0]hexane core is conserved across analogs, with variations in the aryl substituent at the 1-position (Table 1).
Table 1: Structural Comparison of Azabicyclo[3.1.0]hexane Derivatives
*Calculated based on molecular formula.
Key Observations :
Pharmacological Activity Profiles
Table 2: Pharmacological Activities of Azabicyclo[3.1.0]hexane Derivatives
Key Insights :
- The target compound (3-methoxyphenyl) lacks direct potency data but shares structural similarities with triple reuptake inhibitors like DOV 21946. Its methoxy group may favor serotonin reuptake inhibition over dopamine or norepinephrine .
- Bicifadine highlights the scaffold’s versatility, with applications beyond psychiatry (e.g., analgesia) .
Pharmacokinetic and Formulation Comparisons
Table 3: Pharmacokinetic and Formulation Data
Biological Activity
1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₅ClN₁O
- Molecular Weight : 189.254 g/mol
- LogP : 1.88490 (indicating moderate lipophilicity) .
The compound features a bicyclic structure that is pivotal for its interaction with biological targets, particularly in the central nervous system.
This compound has been studied primarily as a ligand for opioid receptors, particularly the μ-opioid receptor. Its mechanism involves:
- Binding Affinity : The compound exhibits high binding affinity to μ-opioid receptors, which are critical in pain modulation .
- Functional Activity : It acts as an antagonist for morphine-induced antinociception, suggesting a role in pain management without the addictive potential typical of many opioids .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- Opioid Receptor Ligands : A study focused on the structure-activity relationship (SAR) of 3-azabicyclo[3.1.0]hexane derivatives highlighted that modifications to this compound can enhance its selectivity and potency at μ-opioid receptors . The findings suggest that certain structural features are crucial for maximizing therapeutic effects while minimizing side effects.
- Antimicrobial Properties : Research has indicated that compounds containing the azabicyclo[3.1.0]hexane moiety possess antimicrobial activities against various pathogens, making them candidates for developing new antibiotics . This activity is attributed to their ability to disrupt bacterial cell walls and interfere with DNA replication.
- Anticancer Activity : The compound's ability to alkylate DNA has been linked to its anticancer effects, providing a pathway for further exploration in cancer therapeutics . Studies have demonstrated that modifications to the bicyclic structure can enhance cytotoxicity against cancer cell lines.
Q & A
Q. What are the established synthetic routes for 1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride?
The synthesis of this compound typically involves two key steps: (1) constructing the 3-azabicyclo[3.1.0]hexane core and (2) introducing the 3-methoxyphenyl substituent. Common methods include:
- Palladium-catalyzed cyclopropanation : Internal alkenes react with N-tosylhydrazones under Pd catalysis to form the bicyclic core with high diastereoselectivity .
- Three-component reactions : Aryl aldehydes, malononitrile, and hydroxylamine hydrochloride can yield related azabicyclohexane derivatives in water, offering eco-friendly conditions .
- Nucleophilic aromatic substitution : Preformed 3-azabicyclo[3.1.0]hexane hydrochlorides react with activated aryl halides (e.g., 2-chloropyrazine) to attach the aryl group .
Q. How is the structural conformation of this compound validated in experimental settings?
- X-ray crystallography : Used to determine absolute configurations (e.g., confirming the 1R,5S configuration of active enantiomers) .
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra verify cyclopropane ring formation and substituent positions. Key signals include the methoxy group (~3.8 ppm for -OCH3) and bicyclic protons (distinct splitting patterns) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and purity .
Q. What preliminary biological assays are used to assess its pharmacological potential?
- Antiproliferative assays : Tested against cancer cell lines (e.g., HeLa, K562) via MTT or similar methods to measure IC50 values .
- Analgesic activity : Rodent models (e.g., mouse writhing, rat paw-pain) evaluate pain inhibition .
- Receptor binding studies : Radioligand displacement assays screen for affinity at nicotinic or monoamine transporters .
Advanced Research Questions
Q. How do stereochemical variations influence biological activity?
- Enantioselective synthesis : The (+) enantiomer (1R,5S) of bicifadine, a structural analogue, shows superior analgesic activity, while the (-) enantiomer is inactive. This highlights the need for asymmetric catalysis (e.g., Pd with chiral ligands like BINAP) to optimize therapeutic profiles .
- Diastereomer separation : Chiral HPLC or enzymatic resolution isolates active stereoisomers .
Q. What strategies resolve contradictions in reported biological efficacy across studies?
- Substituent position analysis : Para-substituted aryl groups (e.g., 4-methylphenyl) often show higher potency than meta-substituted derivatives due to improved receptor fit .
- Cellular context : Discrepancies in antiproliferative activity may arise from cell-specific uptake or metabolic pathways. Cross-validation using isogenic cell lines or primary cells is recommended .
- Dose-response profiling : EC50/IC50 curves with standardized assays (e.g., FLIPR for calcium flux) reduce variability .
Q. What methodologies enable SAR optimization for triple reuptake inhibition?
- Pharmacophore modeling : Identifies critical interactions at SERT, NET, and DAT transporters. Alkoxyalkyl side chains at position 6 enhance brain penetration and selectivity .
- Late-stage functionalization : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces diverse aryl/heteroaryl groups to the bicyclic core .
- Metabolic stability assays : Microsomal incubation (human/rat liver) guides structural tweaks (e.g., fluorination) to improve pharmacokinetics .
Q. How are computational tools integrated into experimental design?
- Density Functional Theory (DFT) : Predicts cyclopropanation transition states to optimize catalyst selection (e.g., Pd vs. Au) .
- Molecular docking : Maps interactions with nicotinic acetylcholine receptors (nAChRs) to prioritize substituents .
- ADMET prediction : Software like SwissADME forecasts bioavailability and toxicity, reducing trial-and-error synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
